![molecular formula C21H22F2N4O3S2 B2531021 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-48-2](/img/structure/B2531021.png)
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide
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Overview
Description
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound that likely contains a benzo[d]thiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also appears to have a sulfonamide group, which is a common feature in many medicinal compounds due to its bioactive properties. The presence of a hydrazide group suggests potential reactivity with various carbonyl-containing compounds, possibly leading to the formation of hydrazone derivatives.
Synthesis Analysis
The synthesis of compounds related to this compound could involve multiple steps, starting with the formation of the benzo[d]thiazole core, followed by functionalization with appropriate substituents. For instance, the synthesis of benzo[d]thiazole sulfonamides has been reported, where the sulfonamide group is introduced to the benzo[d]thiazole ring . A similar approach could be used to synthesize the target compound, with additional steps to introduce the difluoro groups and the hydrazide moiety.
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of multiple functional groups attached to the benzo[d]thiazole core. The difluoro groups would likely influence the electronic properties of the molecule, potentially affecting its reactivity and binding interactions. The sulfonamide and hydrazide groups could also contribute to the compound's ability to interact with biological targets, such as enzymes or receptors.
Chemical Reactions Analysis
Compounds containing benzo[d]thiazole and sulfonamide groups have been shown to exhibit a variety of chemical reactivities. For example, benzo[d]thiazole sulfonamides have been investigated for their ability to inhibit carbonic anhydrase enzymes . The hydrazide group in the target compound could potentially undergo condensation reactions with carbonyl compounds to form hydrazones, which could have interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The sulfonamide group is known to improve water solubility, which could be beneficial for the compound's bioavailability. The compound's melting point, solubility, and stability would be key parameters to assess in the context of its potential use as a medicinal agent.
While the provided papers do not directly discuss the target compound, they offer insights into the synthesis and reactivity of structurally related compounds, which can be valuable for understanding the chemistry of this compound .
properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S2/c1-2-15-5-3-4-10-27(15)32(29,30)16-8-6-13(7-9-16)20(28)25-26-21-24-19-17(23)11-14(22)12-18(19)31-21/h6-9,11-12,15H,2-5,10H2,1H3,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIRXXGMEPAMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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